![molecular formula C21H25N5O2 B2907519 8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887456-82-8](/img/structure/B2907519.png)
8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Purines are a class of organic compounds that consist of a pyrimidine ring fused to an imidazole ring . They are the most widely occurring nitrogen-containing heterocycles in nature . Pteridines, on the other hand, are structurally similar to triamterene, a diuretic with potassium-sparing action . They are characterized by prototropic tautomerism, able to form hydrogen and donor-acceptor bonds with various ligands .
Synthesis Analysis
Purines are biologically synthesized as nucleotides, with both adenine and guanine derived from the nucleotide inosine monophosphate (IMP), which is the first compound in the pathway to have a completely formed purine ring system . The synthesis of IMP involves a complex pathway with multiple sources contributing the carbon and nitrogen atoms of the purine ring .
Molecular Structure Analysis
Purine is aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms . These are identified as 1-H, 3-H, 7-H, and 9-H . The common crystalline form favors the 7-H tautomer, while in polar solvents both the 9-H and 7-H tautomers predominate .
Chemical Reactions Analysis
Purines and pyrimidines make up the two groups of nitrogenous bases, including the two groups of nucleotide bases . The purine bases are guanine (G) and adenine (A) which form corresponding nucleosides . These nucleosides with phosphoric acid form corresponding nucleotides which are the building blocks of DNA and RNA .
Physical And Chemical Properties Analysis
Purine is a water-soluble heterocyclic aromatic organic compound . It has a molecular weight of 120.115 g·mol−1 and a melting point of 214 °C .
Mechanism of Action
While specific information on the mechanism of action of “8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is not available, related compounds such as 2-anilino substituted 4-aryl-8H-purines have been prepared as potent inhibitors of PDK1, a serine-threonine kinase thought to play a role in the PI3K/Akt signaling pathway, a key mediator of cancer cell growth, survival, and tumorigenesis .
properties
IUPAC Name |
6-(4-ethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)16-10-8-15(7-2)9-11-16/h8-11H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBYZYYHVQWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)CC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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